2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine
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Overview
Description
2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine involves several steps. One common method involves the reaction of 4-chloro-3-nitropyridine with 4-methylpiperazine under specific conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine can be compared with other piperazine derivatives such as:
4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
N-[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: Investigated for its anticancer activity
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)10-9(15(16)17)8(11)2-3-12-10/h2-3H,4-7H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZORSCNGPVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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